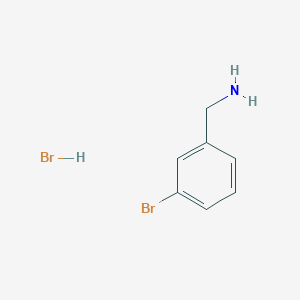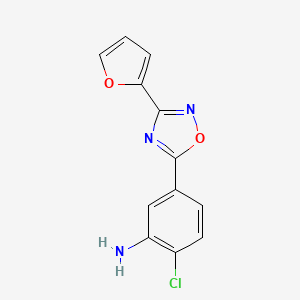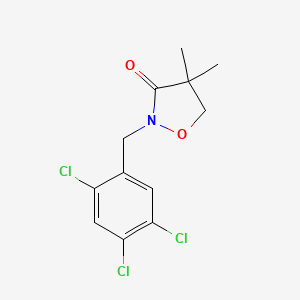
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one
概要
説明
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is a heterocyclic organic compound that contains an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
作用機序
The mechanism of action of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
類似化合物との比較
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Triazoles: Another class of heterocyclic compounds with similar applications in medicine and industry.
Uniqueness
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
81778-12-3 |
|---|---|
分子式 |
C12H12Cl3NO2 |
分子量 |
308.6 g/mol |
IUPAC名 |
4,4-dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H12Cl3NO2/c1-12(2)6-18-16(11(12)17)5-7-3-9(14)10(15)4-8(7)13/h3-4H,5-6H2,1-2H3 |
InChIキー |
XZRQUDHPTBDXRO-UHFFFAOYSA-N |
正規SMILES |
CC1(CON(C1=O)CC2=CC(=C(C=C2Cl)Cl)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
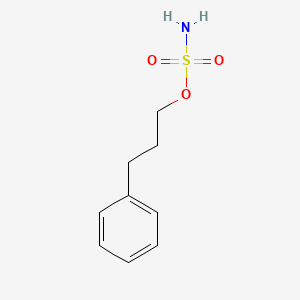




![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)

![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)
propanedinitrile](/img/structure/B8640897.png)
![3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8640902.png)
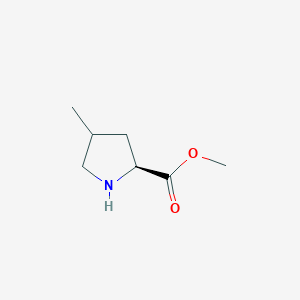
![(3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B8640916.png)
